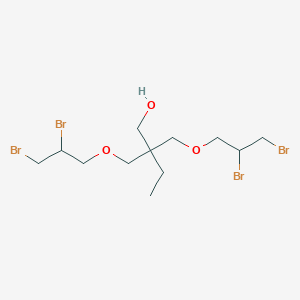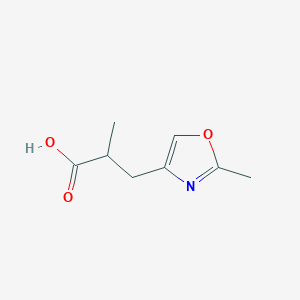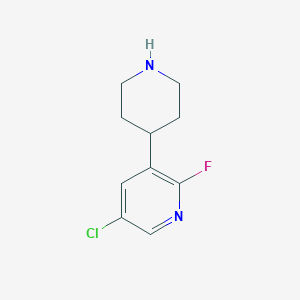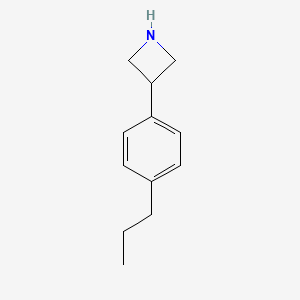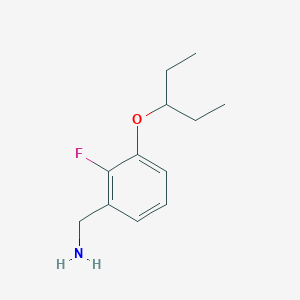
(2-Fluoro-3-(pentan-3-yloxy)phenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluoro-3-(pentan-3-yloxy)phenyl)methanamine is an organic compound that belongs to the class of aromatic amines It features a fluorine atom and a pentan-3-yloxy group attached to a phenyl ring, with a methanamine group as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-3-(pentan-3-yloxy)phenyl)methanamine typically involves multiple steps:
Starting Material: The synthesis begins with a fluorinated benzene derivative.
Ether Formation: The pentan-3-yloxy group is introduced via an etherification reaction, often using a suitable alkyl halide and a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-3-(pentan-3-yloxy)phenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
(2-Fluoro-3-(pentan-3-yloxy)phenyl)methanamine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may serve as a ligand in biochemical assays or as a precursor for bioactive molecules.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2-Fluoro-3-(pentan-3-yloxy)phenyl)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds with biological molecules, while the fluorine atom may enhance the compound’s binding affinity and selectivity. The pentan-3-yloxy group can influence the compound’s solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
(2-Fluoro-3-(trifluoromethyl)phenyl)methanamine: This compound features a trifluoromethyl group instead of a pentan-3-yloxy group, which can significantly alter its chemical properties and applications.
(3-Fluoro-2-(propan-2-yloxy)phenyl)methanamine: The propan-2-yloxy group in this compound makes it structurally similar but with different steric and electronic effects.
Uniqueness
(2-Fluoro-3-(pentan-3-yloxy)phenyl)methanamine is unique due to its specific combination of functional groups, which can impart distinct chemical reactivity and biological activity. The presence of the pentan-3-yloxy group can enhance its lipophilicity and potentially improve its pharmacokinetic properties.
Properties
Molecular Formula |
C12H18FNO |
|---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
(2-fluoro-3-pentan-3-yloxyphenyl)methanamine |
InChI |
InChI=1S/C12H18FNO/c1-3-10(4-2)15-11-7-5-6-9(8-14)12(11)13/h5-7,10H,3-4,8,14H2,1-2H3 |
InChI Key |
PPZMXQBXRRLVAK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)OC1=CC=CC(=C1F)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


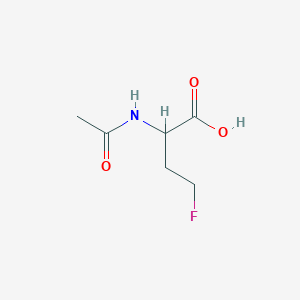
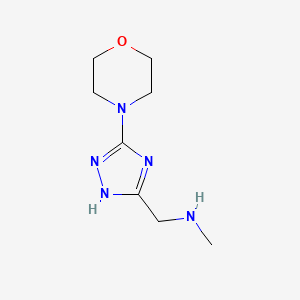
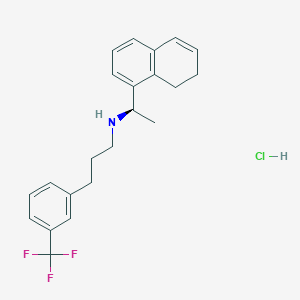
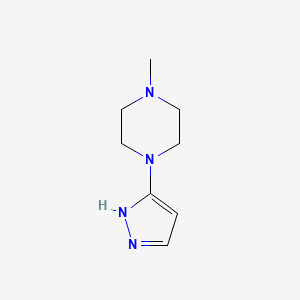
![(1R,4S,5R,6R)-6-(Methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-ene-5-carboxylic acid](/img/structure/B13340786.png)
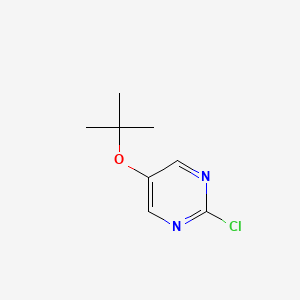
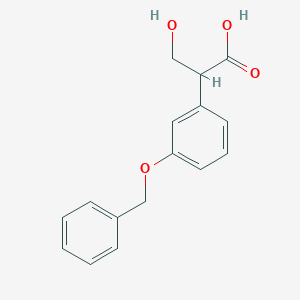
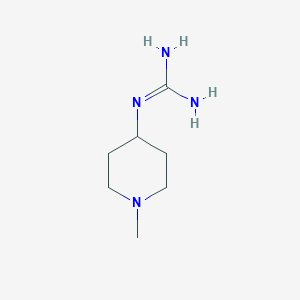
![3-[(1S)-2-Amino-1-hydroxyethyl]benzonitrile](/img/structure/B13340816.png)
